
Quinoline, 8-chloro-4-hydrazinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 8-chloro-4-hydrazinyl-, is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal chemistry, particularly due to its presence in various pharmacologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-chloro-4-hydrazinyl-quinoline, can be achieved through various methods. One common approach involves the reaction of 8-chloroquinoline with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the hydrazinyl group.
Another method involves the use of α,β-unsaturated aldehydes as starting materials. These aldehydes undergo condensation reactions with hydrazine derivatives to form the desired quinoline derivatives. Catalysts such as transition metals or acidic conditions can be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
化学反应分析
Types of Reactions
Quinoline, 8-chloro-4-hydrazinyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学研究应用
Quinoline, 8-chloro-4-hydrazinyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of quinoline, 8-chloro-4-hydrazinyl-, involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes. These interactions contribute to its antimicrobial, antiviral, and anticancer activities .
相似化合物的比较
Similar Compounds
Quinoxaline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Quinazoline: Known for its anticancer and anti-inflammatory activities.
Cinnoline: Exhibits antimicrobial and antitumor properties.
Uniqueness
The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry .
属性
CAS 编号 |
68500-32-3 |
|---|---|
分子式 |
C9H8ClN3 |
分子量 |
193.63 g/mol |
IUPAC 名称 |
(8-chloroquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7/h1-5H,11H2,(H,12,13) |
InChI 键 |
VANOZTDHGTYAFN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)NN |
规范 SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3594907.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(4-chlorophenyl)benzamide](/img/structure/B3594910.png)
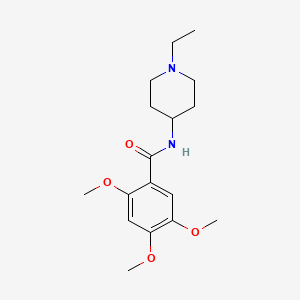
![(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B3594927.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3594929.png)
![N-[(3-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B3594937.png)
METHANONE](/img/structure/B3594943.png)
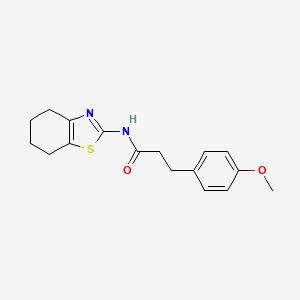

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3594958.png)
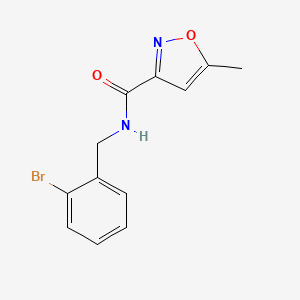
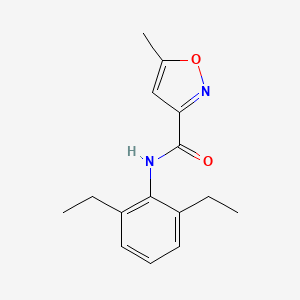
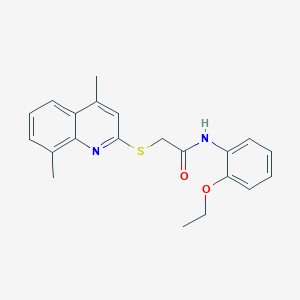
![N-[4-(azepan-1-ylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B3595007.png)
